Philanthotoxin-433 (TFA)

Beschreibung

Historical Discovery and Natural Origin

Philanthotoxin-433 (PhTX-433) was first identified as a key neurotoxic component in the venom of the Egyptian digger wasp, Philanthus triangulum (commonly known as the European beewolf). This solitary wasp employs its venom to paralyze prey, primarily honeybees (Apis mellifera), by targeting excitatory ion channels in the insect nervous system. Early studies in the 1980s–1990s revealed that PhTX-433 non-selectively blocks ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs), disrupting synaptic transmission in both invertebrate and vertebrate systems. The toxin’s discovery marked a significant milestone in neuropharmacology, as it provided a template for synthesizing analogs to study receptor specificity.

The natural role of PhTX-433 in P. triangulum venom is to induce rapid, reversible paralysis of prey, ensuring fresh provisions for developing wasp larvae. Its isolation from venom secretions was achieved through chromatographic techniques, with structural elucidation revealing a polyamine core linked to aromatic and aliphatic moieties. Subsequent research demonstrated its cross-species activity, including inhibition of mammalian NMDA receptors in rat hippocampal neurons, which spurred interest in its synthetic modification for targeted applications.

Structural Relationship to Philanthotoxin Analog Family

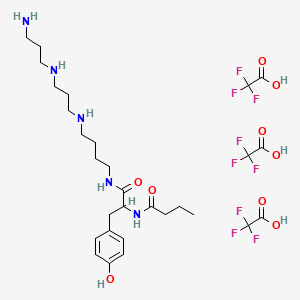

Philanthotoxin-433 belongs to a family of polyamine-containing toxins characterized by a conserved structural framework:

- Polyamine "tail": A thermospermine chain (+3 charge at physiological pH) critical for channel pore block.

- Central tyrosine residue: Provides aromatic stacking interactions with receptor subunits.

- Hydrophobic "headgroup": An n-butanoyl chain that enhances membrane permeability.

Table 1: Structural and Functional Comparison of Philanthotoxin Analogs

| Analog Name | Structural Modification | Primary Target | Selectivity Profile |

|---|---|---|---|

| PhTX-433 (natural) | Native structure with butanoyl headgroup | NMDA, AMPA, nAChRs | Non-selective |

| PhTX-343 | Saturated cyclohexane ring replaces butanoyl | α3β4 nAChRs | 91-fold selectivity for α3β4 |

| PhTX-12 | Shorter polyamine chain | Insect iGluRs | Enhanced insect vs. mammalian |

Synthetic analogs, such as PhTX-343 and PhTX-12, were engineered to improve receptor specificity. For example, PhTX-343 substitutes the butanoyl group with a cyclohexane ring, drastically increasing its potency at ganglionic α3β4 nAChRs (IC~50~ = 7.7 nM) over brain α4β2 subtypes. These modifications highlight the role of hydrophobic headgroup geometry in determining receptor affinity.

Rationale for Trifluoroacetate (TFA) Salt Formulation

The tris-trifluoroacetate (TFA) salt form of Philanthotoxin-433 is preferred in research settings due to its enhanced physicochemical properties:

- Solubility: TFA counterions improve aqueous solubility, facilitating experimental use in physiological buffers.

- Stability: The salt form prevents degradation of the polyamine chain during storage, ensuring consistent activity.

- Synthetic Feasibility: TFA is commonly used in solid-phase peptide synthesis to cleave and deprotect intermediates, making it a practical choice during toxin production.

The molecular formula of PhTX-433 (TFA) is C~29~H~44~F~9~N~5~O~9~ (MW = 777.67 g/mol), with three TFA molecules neutralizing the polyamine’s positive charges. This formulation retains the toxin’s ability to block NMDA-gated ion channels at nanomolar concentrations while simplifying handling in electrophysiological assays.

Eigenschaften

Molekularformel |

C29H44F9N5O9 |

|---|---|

Molekulargewicht |

777.7 g/mol |

IUPAC-Name |

N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C23H41N5O3.3C2HF3O2/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-4-3-13-25-15-6-16-26-14-5-12-24;3*3-2(4,5)1(6)7/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30);3*(H,6,7) |

InChI-Schlüssel |

UROZAUWUTBOQNV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Polyamine Moieties

The thermospermine chain is synthesized from spermidine precursors:

Tyrosine-Butyryl Intermediate Preparation

N-Boc-O-benzyl-L-tyrosine p-nitrophenylester is deprotected with TFA and acylated with butyryl chloride (85% yield). This yields a reactive ester for subsequent coupling.

Final Coupling and Deprotection

The tyrosine-butaryl intermediate is coupled to the protected polyamine (e.g., spermine) via amide bond formation (65% yield). Global deprotection with TFA removes Boc and benzyl groups, yielding PhTX-433 as the TFA salt (80% yield).

Table 1: Synthetic Yields and Conditions for PhTX-433 (TFA)

Purification and Analytical Validation

Crude synthetic PhTX-433 (TFA) requires rigorous purification to remove truncated byproducts. RP-HPLC with TFA-containing mobile phases remains the gold standard:

- Column : YMC-ODS (4.6 × 250 mm, 5 µm).

- Mobile Phase : Linear gradient of 15–30% acetonitrile in 0.1% TFA/water over 30 min.

- Detection : UV absorbance at 274 nm.

Table 2: HPLC Purification Parameters

| Parameter | Value |

|---|---|

| Column Temperature | 25°C |

| Flow Rate | 1.0 mL/min |

| Retention Time | 12.8 ± 0.5 min |

| Purity Post-HPLC | >98% (by peak area) |

Post-purification, structural confirmation employs:

- ¹H NMR : Characteristic signals for butyryl methylenes (δ 1.45–1.65 ppm), tyrosine aromatics (δ 6.8–7.1 ppm), and polyamine chains (δ 2.6–3.2 ppm).

- FAB-MS : Exact mass match for [C₂₂H₄₂N₅O₃]⁺ (calculated m/z 436.3, observed m/z 436.4).

Synthetic Analogues and Structure-Activity Insights

Modifications to the polyamine chain profoundly influence receptor selectivity. For example:

- PhTX-343 : Replacing the thermospermine tail with spermine reduces potency at nicotinic acetylcholine receptors (nAChRs) but enhances glutamate receptor antagonism.

- PhTX-12 : Removing internal amines yields a dideaza analogue with 50-fold increased nAChR inhibition (IC₅₀ = 0.3 µM).

Table 3: Biological Activity of PhTX Analogues

| Analogue | nAChR IC₅₀ (µM) | qGluR IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|---|

| PhTX-433 | 0.023 | 0.45 | 19.6 |

| PhTX-343 | 0.45 | 2.1 | 4.7 |

| PhTX-12 | 0.30 | >100 | >333 |

Data sourced from electrophysiological assays in TE671 cells and locust muscle.

Challenges and Optimization Strategies

Polyamine Reactivity

Secondary amines in the thermospermine chain necessitate Boc protection to prevent side reactions during acylation. Over-reduction during nitrile-to-amine conversion remains a yield-limiting step, mitigated by strict temperature control.

TFA Salt Hygroscopicity

PhTX-433 (TFA) is highly hygroscopic, requiring lyophilization and storage under argon. Residual TFA (<0.1%) is confirmed by ¹⁹F NMR.

Analyse Chemischer Reaktionen

Philanthotoxin-433 (TFA) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann an der Polyamin-Einheit auftreten und zur Bildung verschiedener oxidierter Produkte führen.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen der Polyamin-Einheit zu erhalten.

Substitution: Die primären Amine in der Polyamin-Einheit können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Alkylierungsmittel für Substitutionsreaktionen . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind oxidierte, reduzierte und substituierte Derivate von Philanthotoxin-433 (TFA) .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Mechanism of Action

Philanthotoxin-433 features a complex structure comprising a butyryl group, a tyrosine moiety, and a polyamine chain, which contributes to its biological activity. The compound acts primarily as a non-competitive antagonist of glutamate receptors, particularly targeting the AMPA, kainate, and NMDA receptor subtypes in vertebrates. Additionally, it inhibits nicotinic acetylcholine receptors, showcasing its versatility in modulating synaptic transmission across various species .

Neurobiology

- Receptor Dynamics : Philanthotoxin-433 is utilized extensively in studies to understand the dynamics of excitatory neurotransmission. Its selective inhibition of specific receptor subtypes allows researchers to dissect the roles of different receptors in neural signaling pathways .

- Modeling Neurological Disorders : The compound serves as a model for investigating conditions characterized by excitatory neurotransmission dysregulation, such as epilepsy and neurodegenerative diseases. By manipulating receptor activity with philanthotoxin-433, scientists can simulate pathological states and test potential therapeutic interventions .

- Development of Synthetic Analogues : Research has led to the synthesis of analogues like philanthotoxin-343 and philanthotoxin-12, which exhibit varying selectivity and potency against different receptor types. These analogues are critical for fine-tuning experimental approaches and enhancing our understanding of receptor pharmacology .

Therapeutic Potential

- Drug Development : The unique properties of philanthotoxin-433 make it a candidate for developing novel pharmacological agents aimed at treating disorders linked to glutamatergic dysfunction. Its ability to selectively inhibit certain receptors can be harnessed to create targeted therapies with fewer side effects compared to traditional drugs .

- Insecticides : Given its potent effects on insect neuromuscular systems, philanthotoxin-433 and its analogues are explored as potential insecticides. The specificity towards insect nicotinic acetylcholine receptors suggests that these compounds could be developed into environmentally friendly pest control agents .

Study on Inhibition Potency

A study investigated the inhibitory effects of philanthotoxin-343 on various nicotinic acetylcholine receptor subtypes expressed in Xenopus oocytes. The results demonstrated that this analogue exhibited an IC50 value of 12 nM against α3β4 nicotinic acetylcholine receptors, highlighting its potency and selectivity compared to other subtypes . This research underlines the importance of philanthotoxin derivatives in elucidating receptor function.

Glutamate Receptor Studies

Another significant study focused on the interaction of philanthotoxin-433 with glutamate receptors in locust muscle preparations. It was found that the toxin effectively blocked synaptic transmission at quisqualate-sensitive synapses, providing insights into its mechanism as a non-competitive antagonist . Such findings are crucial for understanding how excitatory neurotransmitters operate within both invertebrate and vertebrate systems.

Summary Table of Key Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Neurobiology | Study of receptor dynamics and neurotransmission | Selective inhibition aids in understanding |

| Drug Development | Potential therapeutic applications for neurological disorders | Models for new drugs targeting excitatory pathways |

| Insecticides | Development as environmentally friendly pest control agents | Specificity towards insect receptors |

| Synthetic Analogues | Creation of analogues with varied selectivity | Enhanced potency against specific receptors |

Wirkmechanismus

Philanthotoxin-433 (TFA) exerts its effects by non-selectively blocking excitatory neurotransmitter ion channels . It functions as an open-channel blocker, where the polyamine tail penetrates deep into the channel pore, interacting with the hydrophilic environment, while the head group interacts with the hydrophobic outer parts of the pore . This blocking mechanism inhibits the flow of ions through the channel, leading to the paralysis of the target organism .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of PhTX-433 and Analogues

Key Findings from Comparative Studies

Receptor Selectivity :

- PhTX-433 shows high specificity for GluR2-lacking AMPA receptors , distinguishing it from analogues like PhTX-343, which exhibit broader receptor interactions .

- Synthetic derivatives with elongated polyamine chains (e.g., thermospermine → spermine) demonstrate increased affinity for NMDA receptors, suggesting structural tuning can redirect target specificity .

Functional Outcomes :

- In hippocampal synapses, PhTX-433 reduces the rectification index (from 1.61 to 1.06), indicating selective blockade of GluR2-lacking receptors during depotentiation .

- Analogues from combinatorial libraries (e.g., aspergillamide derivatives) exhibit divergent biological roles, such as cytotoxicity in cancer cells, unlike PhTX-433’s neuromodulatory effects .

Synthetic Accessibility :

Biologische Aktivität

Philanthotoxin-433 (PhTX-433), a potent neurotoxin derived from the venom of the wasp Philanthus triangulum, exhibits significant biological activity primarily as a non-competitive antagonist of glutamate receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

PhTX-433 is characterized by a unique polyamine structure that contributes to its biological activity. The compound is known for its ability to inhibit various ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, as well as nicotinic acetylcholine receptors (nAChRs) in vertebrates .

-

Glutamate Receptor Antagonism :

- PhTX-433 acts as a non-competitive antagonist at the quisqualate subtype of glutamate receptors. It has been shown to block excitatory neurotransmission effectively, which is crucial for synaptic plasticity and memory formation .

- The compound's antagonistic effects on nAChRs also suggest a broader impact on neuromuscular transmission, leading to paralysis in prey upon envenomation .

- Allosteric Modulation :

-

Presynaptic Effects :

- Studies indicate that PhTX-433 induces changes in presynaptic structures at neuromuscular junctions (NMJs), promoting compensatory mechanisms that enhance neurotransmitter release . This phenomenon is linked to homeostatic plasticity, where synaptic strength is adjusted in response to changes in activity levels.

Biological Activity and Pharmacological Applications

PhTX-433's biological activity has been extensively studied in various models:

- Insect Models : In locusts, PhTX-433 has demonstrated potent inhibitory effects on muscle contractions, highlighting its utility in studying neuromuscular physiology .

- Drosophila Models : Research involving Drosophila has shown that PhTX-433 can induce rapid presynaptic remodeling and affect synaptic efficacy at NMJs. This suggests potential applications in understanding synaptic plasticity mechanisms .

Table 1: Summary of Biological Activities of PhTX-433

Case Studies

-

Neurotransmitter Release Modulation :

- A study demonstrated that treatment with 50 µM PhTX-433 resulted in significant changes in miniature excitatory postsynaptic potentials (mEPSPs) and evoked responses at Drosophila NMJs. This indicates that PhTX-433 not only blocks receptor activity but also triggers compensatory mechanisms that enhance overall synaptic function .

- Plasticity Induction :

Q & A

Q. What experimental protocols are recommended for using Philanthotoxin-433 (PhTX-433) to induce acute synaptic plasticity in neuronal preparations?

PhTX-433 is commonly applied at 20 µM in HL3 saline containing 0.4 mM Ca²⁺, with a 10-minute incubation at room temperature to induce acute homeostatic plasticity in semi-intact preparations (e.g., Drosophila neuromuscular junctions). Post-treatment, tissues are fixed in 4% paraformaldehyde (PFA) for 30 minutes and stained for synaptic markers like Bruchpilot (Brp) and Ca²⁺ channels. Fluorescence intensity analysis via confocal imaging quantifies changes in synaptic protein abundance .

Q. How does PhTX-433 demonstrate specificity for GluR2-lacking AMPA receptors in synaptic studies?

PhTX-433 selectively blocks GluR2-lacking AMPA receptors, as evidenced by its ability to reverse long-term potentiation (LTP) at hippocampal CA1 synapses without affecting basal transmission. Rectification index measurements before and after LTP induction confirm this specificity: increased rectification post-LTP (indicative of GluR2-lacking receptor insertion) is reversed by PhTX-433, restoring baseline rectification levels .

Q. What analytical methods validate the purity and bioactivity of synthesized PhTX-433 batches?

High-performance liquid chromatography (HPLC) and mass spectrometry are standard for verifying purity. Functional validation includes electrophysiological assays on locust leg muscle glutamate receptors or rodent hippocampal slices, where PhTX-433 should suppress quisqualate-sensitive synaptic currents. Cross-referencing with historical synthesis protocols (e.g., Goodnow et al., 1990) ensures structural fidelity .

Q. What are the key steps in synthesizing PhTX-433 analogs for structure-activity relationship studies?

Synthesis involves sequential coupling of a butyryl group, tyrosine derivative, and polyamine chain (e.g., spermine). Modifications to the polyamine spacer length (e.g., PTX-343 vs. PTX-334) alter potency. Activity is tested via patch-clamp electrophysiology on glutamate receptors, with PTX-334 showing higher efficacy than native PhTX-433 in locust models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PhTX-433 efficacy across studies using different commercial sources?

Variability may arise from differences in lot-specific purity (e.g., Santa Cruz sc-255421 vs. Sigma Aldrich P207-2) or solvent composition. To mitigate this, standardize supplier protocols, validate batches via HPLC/functional assays, and include positive controls (e.g., known GluR2-lacking receptor blockers) in each experiment .

Q. What methodological considerations are critical when co-administering PhTX-433 with other neuromodulators (e.g., leptin) in plasticity studies?

Assess compatibility of incubation buffers (e.g., Ca²⁺ concentration, pH) and potential receptor crosstalk. For example, leptin-induced depotentiation at CA1 synapses requires AMPA receptor internalization, which may synergize with PhTX-433’s blockade of GluR2-lacking receptors. Dose-response curves and time-course experiments are essential to disentangle combined effects .

Q. How can PhTX-433 data be integrated into computational models of synaptic transmission?

Incorporate kinetic parameters such as IC₅₀ values (e.g., ~1–10 µM for locust glutamate receptors) and binding rates into Monte Carlo simulations of receptor trafficking. Pair experimental data (e.g., fluorescence intensity changes in Ca²⁺ channels) with model predictions to refine hypotheses on homeostatic scaling .

Q. What strategies address off-target effects of PhTX-433 in complex neuronal circuits?

Use conditional knockout models (e.g., GluR2-deficient mice) to isolate PhTX-433’s actions. Combine pharmacological blockade with genetic tools (e.g., RNAi knockdown of alternative receptors) and include negative controls (e.g., mock-treated preparations) to identify nonsynaptic effects .

Q. How do fixation and staining protocols influence the quantification of PhTX-433-induced synaptic changes?

Prolonged fixation (e.g., >30 minutes in 4% PFA) may mask epitopes for antibodies like anti-Brp. Validate staining conditions using positive/negative controls and optimize permeabilization steps (e.g., methanol vs. detergent-based methods) to ensure accurate fluorescence intensity measurements .

Q. What experimental designs reconcile PhTX-433’s dual role in homeostatic plasticity and acute receptor blockade?

Temporal separation of treatments (e.g., pre-incubation vs. post-tetanic application) clarifies mechanistic contributions. For example, acute PhTX-433 application during LTP induction probes receptor trafficking, while prolonged exposure mimics chronic synaptic depression. Pair with live imaging of pH-sensitive AMPA receptor reporters for dynamic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.